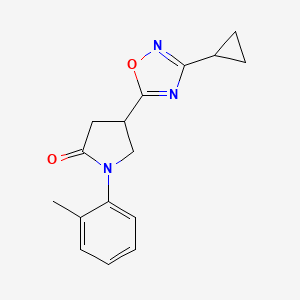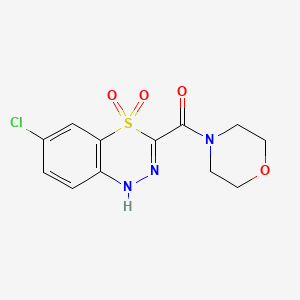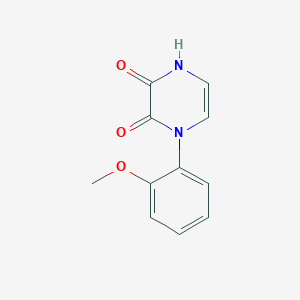![molecular formula C14H16BrN3S B6420235 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325305-21-2](/img/structure/B6420235.png)
3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (BMT) is a novel synthetic organic compound with a wide range of applications in the fields of medicinal chemistry, analytical chemistry, and biochemistry. BMT is a derivative of the triazaspirodecane family of compounds and is characterized by its unique three-dimensional structure. BMT has been widely studied for its potential applications in drug discovery and development due to its high structural complexity and biological activity.
Mécanisme D'action
Target of Action
The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body. The compound exhibits significant anti-inflammatory activity by inhibiting both COX-1 and COX-2 enzymes .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by binding to their active sites, thereby inhibiting their activity . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of these inflammatory mediators .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation due to the decreased production of prostaglandins . This can lead to relief from symptoms associated with conditions like arthritis and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione in laboratory experiments include its high structural complexity and biological activity. Additionally, 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is relatively easy to synthesize using the Ugi reaction, which is a simple and cost-effective method. However, the mechanism of action of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is not yet fully understood and further research is needed to elucidate its biochemical and physiological effects.
Orientations Futures
The future directions for 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione research include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to evaluate the potential of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione as an inhibitor of the enzyme P450 and to explore its potential as an antioxidant and modulator of various receptor proteins. Furthermore, further studies are needed to evaluate the potential of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione to inhibit the growth of various cancer cell lines. Finally, further research is needed to explore the potential of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione in drug discovery and development.
Méthodes De Synthèse
3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is synthesized by a process known as the “Ugi reaction”. This method involves the reaction of a primary amine, a carboxylic acid, and an aldehyde in the presence of an acid catalyst. The primary amine and carboxylic acid react to form an imine, which is then reacted with the aldehyde to form the desired product. The acid catalyst is necessary for the reaction to occur and is typically a strong mineral acid, such as sulfuric acid or hydrochloric acid.
Applications De Recherche Scientifique
3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been widely studied in the field of medicinal chemistry due to its potential applications in drug discovery and development. In particular, 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been investigated for its ability to inhibit the enzyme P450, which is involved in the metabolism of drugs in the body. 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has also been studied for its ability to act as an antioxidant and to modulate the activity of various receptor proteins. Additionally, 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been used as a substrate in the synthesis of various compounds and has been investigated for its ability to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3S/c1-18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQVZNNTGNQCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(3-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6420152.png)

![tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6420156.png)

![1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6420164.png)
![N-[(4-methoxyphenyl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B6420172.png)

![N-benzyl-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6420187.png)


![8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420218.png)
![3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420239.png)
![3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420240.png)
![3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420246.png)